3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
Overview
Description
“3-(3-Fluorophenyl)isoxazole-5-carbaldehyde” is an isoxazole compound with the empirical formula C10H6FNO2 . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular weight of “this compound” is 191.16 . The SMILES string representation of its structure isFc1cccc(c1)-c2cc(C=O)on2
. Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activity
- The compound has been used in the synthesis of fluorine-containing derivatives of 5-arylisoxazoles and 4,5-dichlorothiazole, showcasing its utility in creating compounds with potential insecticidal properties (Petkevich et al., 2018).
- Another study focused on the synthesis of 5-(fluoroalkyl)isoxazole building blocks, highlighting the compound's role in generating fluorinated analogues of bioactive molecules, which could have implications in drug discovery and development (Chalyk et al., 2019).
- Isoxazole derivatives, including those related to 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde, have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential utility of these compounds in addressing microbial resistance (Dhaduk & Joshi, 2022).
Antitumor and Antithrombotic Potential
- Research into isoxazolyl- and isothiazolylcarbamides exhibiting antitumor activity indicates the potential of derivatives of this compound in cancer treatment. These compounds, through various cascade transformations, have shown high antitumor activity and could enhance the efficacy of existing cytostatic drugs (Potkin et al., 2014).
- A combinatorial synthesis approach to isoxazole-based libraries evaluated for antithrombotic agents has been reported. This underscores the versatility of this compound derivatives in generating libraries for biological evaluation, potentially leading to new antithrombotic drugs (Batra et al., 2002).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors significantly influence its efficacy and stability:
- These affect its solubility, reactivity, and stability. Photodegradation can occur. Interactions with other molecules (e.g., proteins, ions) play a role.
Remember, while we’ve covered the theoretical aspects, experimental studies are essential for a comprehensive understanding. 🧪🔬
Feel free to explore further or ask any specific questions! 🌿🔍
Properties
IUPAC Name |
3-(3-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)14-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVCEZDURIQSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676411 | |
Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-52-9 | |
Record name | 3-(3-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.